1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16528771
InChI: InChI=1S/C12H15N3O2/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15/h3-6,8H,7,13H2,1-2H3
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC16528771

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C12H15N3O2/c1-16-11-4-3-9(5-12(11)17-2)7-15-8-10(13)6-14-15/h3-6,8H,7,13H2,1-2H3
Standard InChI Key VJFLJUUJAKPCMK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The IUPAC name systematically describes its structure: a pyrazole ring substituted with an amine group at position 4 and a 3,4-dimethoxyphenylmethyl group at position 1.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight233.27 g/mol
IUPAC Name1-[(3,4-Dimethoxyphenyl)methyl]pyrazol-4-amine
Canonical SMILESCOC1=C(C=C(C=C1)CN2C=C(C=N2)N)OC
InChI KeyVJFLJUUJAKPCMK-UHFFFAOYSA-N
PubChem CID28373991

The SMILES notation confirms the presence of methoxy groups at positions 3 and 4 of the benzene ring, linked via a methylene bridge to the pyrazole core.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves alkylation of a pyrazole precursor with a 3,4-dimethoxybenzyl halide (e.g., chloride or bromide). A general procedure includes:

  • Precursor preparation: 4-Aminopyrazole is reacted with a base (e.g., K2_2CO3_3) to deprotonate the amine.

  • Alkylation: Treatment with 3,4-dimethoxybenzyl halide in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventDimethylformamide (DMF)
Temperature70°C
Reaction Time18 hours
Yield72–85%

Side products may include bis-alkylated derivatives or hydrolysis byproducts, necessitating rigorous quality control.

Scalability and Industrial Production

Suppliers like American Elements offer the compound in research quantities (mg to kg), with bulk synthesis requiring optimized catalytic systems. Continuous-flow reactors have been proposed to enhance yield and reduce waste in scale-up processes.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (<0.1 mg/mL at 25°C) but is soluble in organic solvents like DMSO, ethanol, and dichloromethane. Stability studies indicate degradation under prolonged UV exposure, warranting storage in amber glass at –20°C.

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